molecular formula C29H26ClN3O3S2 B14948207 Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B14948207
M. Wt: 564.1 g/mol
InChI Key: GFQRGYUUICTLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline moiety, a chlorophenyl group, and a hexahydrocyclooctathiophene ring, making it a subject of interest for chemists and biologists alike.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which METHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiophene rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar compounds include those with quinoline or thiophene rings, such as:

METHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of these structural features, making it a versatile and valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H26ClN3O3S2

Molecular Weight

564.1 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C29H26ClN3O3S2/c1-36-28(35)25-20-9-4-2-3-5-11-24(20)38-27(25)33-29(37)32-26(34)21-16-23(17-12-14-18(30)15-13-17)31-22-10-7-6-8-19(21)22/h6-8,10,12-16H,2-5,9,11H2,1H3,(H2,32,33,34,37)

InChI Key

GFQRGYUUICTLRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.